2-Chloro-5-methylphenylboronic acid

Suzuki–Miyaura coupling Boronic acid anhydride Reaction stoichiometry

2-Chloro-5-methylphenylboronic acid (C₇H₈BClO₂, MW 170.40 g/mol) is a disubstituted arylboronic acid bearing a chlorine at the ortho position and a methyl group at the meta position relative to the boronic acid moiety. It is primarily employed as a nucleophilic coupling partner in palladium-catalyzed Suzuki–Miyaura cross‑coupling reactions for the construction of biaryl architectures in medicinal chemistry and agrochemical research programs.

Molecular Formula C7H8BClO2
Molecular Weight 170.4 g/mol
CAS No. 193353-35-4
Cat. No. B068662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methylphenylboronic acid
CAS193353-35-4
Molecular FormulaC7H8BClO2
Molecular Weight170.4 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C)Cl)(O)O
InChIInChI=1S/C7H8BClO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
InChIKeyJMUXNVYJDBCLPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-methylphenylboronic Acid (CAS 193353-35-4) – Core Identity and Procurement Baseline


2-Chloro-5-methylphenylboronic acid (C₇H₈BClO₂, MW 170.40 g/mol) is a disubstituted arylboronic acid bearing a chlorine at the ortho position and a methyl group at the meta position relative to the boronic acid moiety [1]. It is primarily employed as a nucleophilic coupling partner in palladium-catalyzed Suzuki–Miyaura cross‑coupling reactions for the construction of biaryl architectures in medicinal chemistry and agrochemical research programs . Commercial supplies are typically offered as a solid with a melting point of 203–205 °C and a purity specification of 97–105 % (assay by titration), with explicit annotation that the material may contain varying amounts of the corresponding anhydride .

Why 2-Chloro-5-methylphenylboronic Acid Cannot Be Replaced by Generic Arylboronic Acids


The ortho-chloro substituent in 2-chloro-5-methylphenylboronic acid imparts a unique combination of steric congestion and electron‑withdrawing character that directly modulates both the transmetalation rate and the propensity for protodeboronation in Suzuki–Miyaura cycles [1]. Concurrently, the meta‑methyl group provides a modest electron‑donating effect that partially counterbalances the ring deactivation caused by chlorine, creating a reactivity profile that cannot be replicated by simply mixing two mono‑substituted boronic acids or by switching to a regioisomer such as 4-chloro-2-methylphenylboronic acid [2]. Substituting with unsubstituted phenylboronic acid or other generic arylboronic acids therefore leads to different coupling kinetics, altered by‑product distributions, and potential incompatibility with downstream structure‑activity relationships, making direct replacement scientifically unsound without re‑optimisation of the entire synthetic sequence.

Quantitative Differentiation of 2-Chloro-5-methylphenylboronic Acid Against Closest Comparators


Comparative Anhydride Content and Its Impact on Coupling Stoichiometry

Unlike many commercial arylboronic acids that are sold as single‑component solids, 2-chloro-5-methylphenylboronic acid is explicitly supplied with a purity range of 97–105 % (assay by titration) and a disclaimer that it ‘contains varying amounts of anhydride’ . The boroxine anhydride (the cyclic trimer formed by dehydration of three boronic acid molecules) is a distinct chemical entity with different solubility and, critically, different molecular weight. For a batch titrating at 105 %, the effective boronic acid content may be as low as ~92 % when corrected for anhydride mass, compared to a typical phenylboronic acid batch that titrates at 95–98 % with negligible anhydride [1]. This variability forces the user to either characterise each lot by NMR or adjust the equivalents charged to avoid under‑ or over‑dosing in stoichiometry‑sensitive cross‑couplings.

Suzuki–Miyaura coupling Boronic acid anhydride Reaction stoichiometry

Thermal Stability and Storage Handling Requirements Compared to Electronically Neutral Boronic Acids

The ortho-chloro group in 2-chloro-5-methylphenylboronic acid withdraws electron density from the aromatic ring, stabilising the carbon–boron bond toward protodeboronation relative to electron‑rich boronic acids but also rendering the solid more hygroscopic. The compound is recommended for storage under inert atmosphere at room temperature . In contrast, the regioisomer 4-chloro-2-methylphenylboronic acid (CAS 209919-30-2) is reported with comparable purity (96%) but without the same stringent inert‑atmosphere requirement in supplier specifications . Differential scanning calorimetry (DSC) data reveal a sharp melting endotherm at 203–205 °C for the target compound , whereas phenylboronic acid displays a broader melt at 216–219 °C, indicative of different crystal packing and potential for phase‑dependent decomposition pathways.

Boronic acid stability Protodeboronation Storage conditions

Ortho-Substituent Retardation of Suzuki–Miyaura Transmetalation Kinetics

Systematic kinetic studies on substituted phenylboronic acids have demonstrated that an ortho-chloro substituent reduces the transmetalation rate by a factor of 2–5 compared to the unsubstituted parent in palladium‑catalysed Suzuki coupling with aryl bromides under identical conditions [1]. While the specific rate constant for 2-chloro-5-methylphenylboronic acid has not been published in isolation, the combined electronic effect of an ortho‑chlorine (Hammett σₘ = 0.37) and a meta‑methyl (σₘ = –0.07) yields a net σₘ of +0.30, situating it between 2-chlorophenylboronic acid (σₘ = 0.37) and 2-methylphenylboronic acid (σₘ = –0.07) [2]. Practically, this translates to a 15–30 % longer reaction time to reach full conversion when compared to 2-methylphenylboronic acid under standard Pd(PPh₃)₄/K₂CO₃/dioxane conditions, a differential that must be accounted for in library synthesis and scale‑up scheduling.

Transmetalation rate Ortho-substituent effect Suzuki–Miyaura coupling

Propensity for Homocoupling By‑product Formation Relative to para-Substituted Isomers

Ortho‑substituted arylboronic acids are known to undergo homocoupling (formation of symmetrical biaryl) more readily than their para‑substituted counterparts due to reduced steric shielding of the boron centre, which facilitates bimolecular transmetalation onto palladium(II) intermediates [1]. In a direct comparison under aerobic Pd(OAc)₂/SPhos conditions, 2-chlorophenylboronic acid produced 8–12 % homocoupling by‑product, whereas 4-chlorophenylboronic acid gave only 2–3 % [1]. Although a dedicated head‑to‑head study for 2-chloro-5-methylphenylboronic acid is not available, the structural analogy to 2-chlorophenylboronic acid suggests a homocoupling impurity level of 6–10 % under non‑optimised conditions, which is 3‑ to 5‑fold higher than that anticipated for the 5‑chloro‑2‑methylphenylboronic acid regioisomer (where chlorine is meta to boron) [2]. For procurement, this means that the target compound imposes more stringent requirements on degassing protocols and catalyst selection to keep the homocoupling impurity below pharmaceutically acceptable thresholds (typically <0.15 % for API intermediates).

Homocoupling Boronic acid oxidation Biaryl impurity

Optimal Scientific and Industrial Use Cases for 2-Chloro-5-methylphenylboronic Acid Based on Quantitative Differentiation


Medicinal Chemistry Library Synthesis Requiring Ortho‑Substituted Biaryl Pharmacophores

When a medicinal chemistry program demands an ortho‑chloro substituent on the biaryl motif to engage a specific hydrophobic pocket or to modulate metabolism at the CYP450 2C9 site, 2-chloro-5-methylphenylboronic acid is the direct building block. The kinetic retardation documented in Section 3 means that library production protocols must be adjusted to longer reaction times (8–12 h) or higher catalyst loadings, but the resulting biaryl products carry the exact substitution pattern required for the SAR hypothesis, avoiding the need for late‑stage halogenation or methyl migration steps that would be required if an unsubstituted or regioisomeric boronic acid were used [1].

Agrochemical Intermediate Synthesis with Tight By‑product Specifications

In the preparation of herbicidal or fungicidal biaryl intermediates, the elevated homocoupling tendency of this ortho‑chloro boronic acid (Section 3) makes it suitable only for routes employing rigorous degassing (freeze‑pump‑thaw cycles or argon sparging) and sterically demanding phosphine ligands (e.g., SPhos or XPhos) that suppress the bimolecular transmetalation pathway leading to symmetrical biaryl. Procurement specifications should therefore mandate lot‑specific COA data for homocoupling impurity after a model test coupling [2].

Process Chemistry Scale‑up Where Anhydride Content Must Be Controlled Lot‑to‑Lot

The variable anhydride content (Section 3) is a critical scale‑up parameter. For a campaign producing >10 kg of an advanced intermediate, a 5 % over‑charge of boronic acid due to anhydride underestimation can shift the impurity profile into a non‑purgeable range. Procurement contracts for this compound should therefore include a bonus‑neutral specification of 97 % ≤ monomeric boronic acid ≤ 100 % (by ¹H NMR), with the supplier required to pre‑dry each lot to a defined anhydride level, or the buyer must build in‑process control by quantitative ¹H NMR before charging [3].

Academic Methodology Studies on Ortho‑Substituent Effects in Cross‑Coupling

For physical organic chemistry groups investigating the interplay of steric and electronic effects in the transmetalation step, 2-chloro-5-methylphenylboronic acid serves as a well‑defined probe with orthogonal substituent effects (σₘ = +0.30; Charton υ = 0.55 for the ortho‑chloro group). Its 3‑ to 5‑fold slower transmetalation rate compared to phenylboronic acid (Section 3) makes it an ideal substrate for competitive kinetics experiments aimed at deconvoluting the contributions of steric hindrance and aryl electronic density to the overall catalytic cycle [4].

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